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Biotin-PEG3-propargyl

Solubility Bioconjugation Click Chemistry

Researchers using desthiobiotin or non-PEGylated biotin-alkyne probes face weak streptavidin capture (Kd ~10⁻¹¹ M) and poor aqueous solubility (~0.02 g/L), compromising PROTAC pull-down efficiency. Biotin-PEG3-propargyl (CAS 1421701-68-9) solves these limitations: • ~10,000-fold higher streptavidin affinity (Kd ~10⁻¹⁵ M) for irreversible target capture • PEG3 spacer (~10-15 Å) balances E3 ligase-POI proximity for robust ternary-complex formation • Aqueous-organic solubility enables native-condition protein labeling without denaturing solvents • Terminal propargyl for bioorthogonal CuAAC click chemistry; compatible with orthogonal triple-labeling strategies Supplied at ≥98% purity with full analytical documentation. Standard global shipping under ambient conditions.

Molecular Formula C19H31N3O5S
Molecular Weight 413.5 g/mol
Cat. No. B8098828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG3-propargyl
Molecular FormulaC19H31N3O5S
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
InChIInChI=1S/C19H31N3O5S/c1-2-8-25-10-12-27-13-11-26-9-7-20-17(23)6-4-3-5-16-18-15(14-28-16)21-19(24)22-18/h1,15-16,18H,3-14H2,(H,20,23)(H2,21,22,24)/t15-,16-,18-/m0/s1
InChIKeyGHIQFERKSLOFCW-BQFCYCMXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG3-propargyl: PROTAC Linker & Click Chemistry Reagent


Biotin-PEG3-propargyl (CAS 1421701-68-9) is a heterotrifunctional small molecule comprising a biotin moiety for high-affinity streptavidin/avidin binding (Kd ≈ 10⁻¹⁵ M), a triethylene glycol (PEG3) spacer, and a terminal propargyl (alkyne) group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . It is classified as a PEG-based PROTAC linker and is used to conjugate E3 ligase ligands to target-protein ligands for proteolysis-targeting chimera (PROTAC) synthesis, as well as for general bioconjugation, protein labeling, and affinity-based enrichment workflows .

Why Biotin-PEG3-propargyl Cannot Be Simply Replaced


Biotin-alkyne conjugates are not functionally interchangeable. The PEG3 spacer length directly controls aqueous solubility, steric accessibility of the biotin moiety to streptavidin, and PROTAC ternary-complex formation efficiency [1]. Non-PEGylated analogs such as Biotin-propargylamide exhibit near-zero aqueous solubility (0.02 g/L), while desthiobiotin variants sacrifice approximately 10,000-fold in binding affinity (Kd ~10⁻¹¹ M vs ~10⁻¹⁵ M) . Even within the PEG series, PEG2, PEG3, and PEG4 linkers produce measurably different biotinylation densities and enzyme-immobilization outcomes in surface-based assays [2].

Biotin-PEG3-propargyl: Head-to-Head Comparisons


Aqueous Solubility vs. Non-PEGylated Biotin Analogs

Biotin-propargylamide (CAS 773888-45-2, MW 281.37), which lacks a PEG spacer, is essentially insoluble in water, with a calculated solubility of only 0.02 g/L (≈0.07 mM) at 25 °C, requiring DMSO, DMF, or alkaline buffer for dissolution . In contrast, Biotin-PEG3-propargyl (MW 413.53) can be prepared as a 20 mg/mL (≈48 mM) stock solution in DMSO and shows partial water/PBS solubility characteristic of short PEG (PEG2–4) linkers . The PEG3 spacer thus expands the usable solvent window from pure organic to aqueous-organic mixtures, enabling direct compatibility with biochemical buffers.

Solubility Bioconjugation Click Chemistry

Spacer Length: PEG3 vs. PEG2/PEG4 for Streptavidin Binding

The PEG3 spacer provides an extended length of approximately 10–15 Å (1.0–1.5 nm), which places it within the empirically determined optimal range of 6–12 atoms for biotinylated peptides to achieve efficient avidin/streptavidin binding . PEG2 linkers (shorter; ~7–9 Å estimated) risk incomplete insertion of biotin into the streptavidin binding pocket, while PEG4 linkers (longer; ~31 Å for PEG4-hydrazide) introduce excessive flexibility that may reduce effective biotin concentration at the binding site [1]. In surface-immobilization studies, biotin-PEG3-modified PNIPAAm brushes yielded higher streptavidin-HRP loading than biotin-PEG23-modified brushes (dry thickness: 11.5 nm vs 12.0 nm), demonstrating that shorter PEG3 linkers improve biotin accessibility at the chain-end interface [2].

Linker Length Streptavidin Binding Steric Hindrance

Binding Affinity: Biotin vs. Desthiobiotin Conjugates

Biotin binds streptavidin with a dissociation constant (Kd) of approximately 10⁻¹⁵ M, representing one of the strongest known non-covalent biological interactions . Desthiobiotin, a single-ring sulfur-free biotin analog used in some PEG3-propargyl constructs, binds with a Kd of ~10⁻¹¹ M—approximately 10,000-fold weaker . This affinity difference has practical consequences: desthiobiotinylated proteins can be eluted from streptavidin resins under mild competitive conditions (free biotin), which is advantageous for reversible pull-downs, but the weaker binding compromises detection sensitivity and capture efficiency in stringent wash conditions [1].

Binding Affinity Streptavidin Desthiobiotin Pull-down

CuAAC Reactivity vs. NHS, Maleimide, and Azide Linkers

The terminal propargyl (alkyne) group of Biotin-PEG3-propargyl enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming a stable 1,2,3-triazole linkage with azide-bearing molecules . This bioorthogonal chemistry is orthogonal to amine-reactive (NHS ester) and thiol-reactive (maleimide) biotinylation reagents, allowing sequential, chemoselective conjugation strategies in complex biological matrices. Unlike NHS-biotin reagents that react indiscriminately with lysine residues, or maleimide-biotin that requires free cysteine, the propargyl group reacts only with azide-functionalized partners, enabling site-specific labeling of metabolically incorporated azido-sugars, azide-modified oligonucleotides, or azide-containing PROTAC warheads [1].

Click Chemistry CuAAC Bioorthogonal Propargyl

Non-Cleavable vs. Photocleavable Linker Architecture

Biotin-PEG3-propargyl (MW 413.53) is a non-cleavable linker . The photocleavable analog PC Biotin-PEG3-alkyne (CAS 1869922-24-6) incorporates a 2-nitrobenzyl photocleavable moiety, increasing its molecular weight to 780.9 Da and enabling UV (365 nm)-mediated release of captured biomolecules from streptavidin . While the photocleavable variant offers reagent-free elution, the additional ~367 Da mass and the photocleavable group's potential absorption at 280 nm can interfere with protein quantification and downstream mass spectrometry. The non-cleavable Biotin-PEG3-propargyl introduces minimal mass perturbation (~413 Da) and avoids UV-induced side reactions, making it preferable for intact protein analysis and irreversible tagging workflows .

Photocleavable Non-cleavable Linker Design Mass Tag

PROTAC Ternary Complex: PEG3 Spacer Optimization

In PROTAC design, linker length and composition are critical determinants of ternary complex formation efficiency between the E3 ubiquitin ligase and the protein of interest (POI). The PEG3 spacer (~10–15 Å extended) positions the biotin-E3 ligand conjugate at a distance compatible with productive ternary complex geometry, whereas even single-angstrom deviations can destabilize the active complex and reduce degradation efficiency . Biotin-PEG3-propargyl provides a defined, monodisperse PEG3 unit that avoids the polydispersity of higher-MW PEG linkers, enabling reproducible PROTAC synthesis and consistent degradation potency across batches . Although direct cellular degradation data comparing PEG3 vs PEG2/PEG4 in the same PROTAC series are not published for this exact compound, class-level evidence from PROTAC linker SAR studies establishes that PEG3 represents a validated middle ground between insufficient reach (PEG2) and excessive flexibility (PEG4/6) [1].

PROTAC Ternary Complex Linker Optimization Ubiquitin-Proteasome

Biotin-PEG3-propargyl: Application Scenarios & Procurement Guide


PROTAC Synthesis with Defined PEG3 Linker

Biotin-PEG3-propargyl is the preferred building block for constructing biotinylated PROTAC molecules where linker length must balance E3 ligase and POI proximity. The monodisperse PEG3 spacer (~10–15 Å) avoids the polydispersity and batch variability of longer PEG chains, while its terminal propargyl enables CuAAC conjugation to azide-functionalized E3 ligase ligands (e.g., azido-VHL, azido-CRBN) . The non-cleavable architecture ensures the biotin tag remains stably attached throughout cellular degradation assays, enabling unambiguous streptavidin-based detection or pull-down of the PROTAC-POI ternary complex .

Aqueous-Compatible Biotinylation for Pull-Down & SPR

Unlike Biotin-propargylamide, which requires near-pure organic solvent (DMSO or DMF) for dissolution, Biotin-PEG3-propargyl can be formulated in aqueous-organic mixtures compatible with protein structure and function . This makes it suitable for labeling azide-modified proteins under native conditions, followed by streptavidin pull-down or surface plasmon resonance (SPR) analysis. The PEG3 spacer provides sufficient reach (~10–15 Å) for biotin to fully engage the streptavidin binding pocket while minimizing steric interference with the labeled protein's functional surface .

Irreversible Affinity Tagging for MS Proteomics

For proteomics workflows requiring irreversible biotin-streptavidin capture (e.g., SILAC, TMT labeling, affinity enrichment of biotinylated peptides), Biotin-PEG3-propargyl is superior to desthiobiotin-PEG3 analogs due to its ~10,000-fold higher streptavidin affinity (Kd ~10⁻¹⁵ M vs ~10⁻¹¹ M) . The lower molecular weight (413.53 Da) compared to photocleavable PC Biotin-PEG3-alkyne (780.9 Da) also produces a smaller mass tag, simplifying peptide identification in MS/MS database searches and reducing ion suppression effects .

Sequential Bioorthogonal Conjugation for Multi-Component Probes

The terminal propargyl group provides a uniquely bioorthogonal handle that does not cross-react with amine-, thiol-, or carboxylate-based conjugation chemistries . This enables three-component sequential labeling strategies (e.g., NHS ester for lysine modification, maleimide for cysteine, CuAAC for azide) on a single biomolecular scaffold, which is not possible with biotin-NHS or biotin-maleimide reagents alone . Biotin-PEG3-propargyl is thus the only biotin linker variant that enables such orthogonal triple-labeling workflows.

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